N-tert-butyl-2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-tert-butyl-2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5OS/c1-16(2,3)17-13(22)11-23-15-19-18-14-20(9-10-21(14)15)12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQZDDBSKPKODW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CSC1=NN=C2N1CCN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-c][1,2,4]triazole core, followed by the introduction of the tert-butyl and phenyl groups. The final step involves the addition of the sulfanylacetamide moiety under controlled conditions. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. The structure of N-tert-butyl-2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)acetamide suggests that it may inhibit bacterial growth effectively. For instance, derivatives of 1,2,4-triazoles have shown significant antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli . The presence of the imidazole and triazole moieties in the compound is believed to enhance its bioactivity.
Anticancer Properties
The compound's structural features also indicate potential anticancer properties. Research into similar triazole derivatives has demonstrated their efficacy in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest . The incorporation of sulfur into the structure may further enhance its biological activity by participating in redox reactions within cancer cells.
Anti-inflammatory Effects
In silico studies have suggested that compounds with similar structures may act as inhibitors of key inflammatory pathways. Molecular docking studies indicate that this compound could interact with enzymes involved in inflammatory responses, potentially leading to therapeutic applications in treating inflammatory diseases .
Structure-Activity Relationship (SAR) Insights
Understanding the structure-activity relationships of this compound can provide insights into optimizing its pharmacological properties. For example:
| Structural Feature | Effect on Activity |
|---|---|
| Imidazole ring | Enhances antimicrobial activity |
| Triazole linkage | Potential anticancer activity |
| Sulfur atom | Increases redox potential and bioactivity |
Research has shown that modifications to these structural features can significantly alter the compound's effectiveness against specific pathogens or cancer cells .
Case Studies and Research Findings
Several case studies have documented the biological activities associated with similar compounds:
Case Study 1: Antimicrobial Efficacy
A study examining a library of triazole derivatives found that certain modifications led to increased potency against E. coli and P. aeruginosa. The presence of electron-withdrawing groups on the aromatic ring was particularly effective in enhancing antibacterial activity .
Case Study 2: Anticancer Mechanisms
Another investigation focused on a series of imidazole-based compounds demonstrated their ability to induce apoptosis in breast cancer cells through mitochondrial pathways. The study emphasized the role of sulfur-containing groups in enhancing cellular uptake and bioavailability .
Case Study 3: Anti-inflammatory Potential
In silico analyses revealed that triazole derivatives could inhibit 5-lipoxygenase (5-LOX), a key enzyme in inflammatory pathways. Such findings suggest that this compound may hold promise for treating conditions characterized by chronic inflammation .
Mechanism of Action
The mechanism of action of N-tert-butyl-2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the induction of nitric oxide synthase (iNOS), thereby preventing the overproduction of nitric oxide (NO) . This inhibition can have therapeutic effects in conditions where excessive NO production is detrimental.
Comparison with Similar Compounds
Structural Analogues and Core Variations
Ethyl 1-(7-phenyl-2H-3,5,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazol-3-yl)formate
- Core : Shares the imidazo[2,1-c][1,2,4]triazole system but replaces the sulfanyl acetamide with an ester group.
- Bioactivity: Demonstrated antiviral activity against human adenovirus 5 (Ad-5) and enterovirus (Echo-9), suggesting the imidazotriazole core contributes to antiviral properties .
- Physicochemical Properties : The ester group increases polarity, reducing lipophilicity compared to the target compound’s tert-butyl acetamide.
2-[4-(4-Chlorophenyl)-5-(p-tolylaminomethyl)-4H-[1,2,4]triazol-3-ylsulfanyl]acetamide
- Core: 1,2,4-Triazole (non-fused) with a chlorophenyl substituent.
- Synthesis : Prepared via alkylation of triazole-thiol intermediates, similar to methods used for the target compound .
Ethyl 2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}propanoate
- Core : Imidazo[2,1-c][1,2,4]triazole with a 4-fluorophenyl group.
- The propanoate ester reduces steric bulk compared to tert-butyl acetamide .
Substituent Effects on Bioactivity and Solubility
Key Observations :
- The tert-butyl group in the target compound increases LogP by ~0.5 units compared to ester-containing analogs, suggesting enhanced membrane permeability but reduced aqueous solubility.
- Fluorine or chlorine substituents (e.g., in ) may improve target binding via halogen bonding or electron-withdrawing effects.
Pharmacological Potential
- Antiviral Activity : The imidazotriazole core in shows promise, but substituent optimization (e.g., tert-butyl for stability) could enhance the target compound’s efficacy.
- Enzyme Inhibition : Sulfanyl groups may act as hydrogen-bond acceptors or participate in disulfide interactions, making the target compound a candidate for protease or kinase inhibition.
Biological Activity
N-tert-butyl-2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an imidazo[2,1-c][1,2,4]triazole moiety linked to a sulfanyl group. Its molecular formula is CHNS and it has a molecular weight of approximately 305.41 g/mol.
Biological Activity Overview
The biological activity of this compound has been investigated primarily for its anticancer properties. The following sections detail specific findings related to its efficacy against various cancer cell lines.
Anticancer Activity
Studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. The following table summarizes its activity against selected cell lines:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis |
| A549 | 26 | Cell cycle arrest at the S phase |
| HepG2 | 15 | Inhibition of proliferation via CDK inhibition |
The mechanisms through which this compound exerts its biological effects include:
- Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells. This is evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
- Cell Cycle Arrest : It effectively halts the cell cycle in the S phase, thereby preventing DNA synthesis and replication.
- Inhibition of Kinases : Preliminary studies suggest that the compound may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.
Case Studies
Several case studies have highlighted the potential of this compound in cancer therapy:
- Study on MCF-7 Cells : A study indicated that this compound exhibited an IC value of 12.5 µM against MCF-7 breast cancer cells. Mechanistic studies revealed that it induced apoptosis through the mitochondrial pathway .
- A549 Lung Cancer Model : In another investigation involving A549 lung cancer cells, the compound was found to cause cell cycle arrest with an IC value of 26 µM. The study suggested that this effect was mediated through the inhibition of CDK activity .
- HepG2 Liver Cancer Study : The compound also demonstrated cytotoxicity against HepG2 liver cancer cells with an IC value of 15 µM. This study emphasized the role of the compound in modulating key signaling pathways involved in cell proliferation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-tert-butyl-2-({7-phenyl-imidazo-triazolyl}sulfanyl)acetamide, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization and sulfanyl group introduction. Key steps include:
- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole ring formation, using Cu(OAc)₂ in tert-butanol/water (3:1) at room temperature for 6–8 hours .
- Purification via column chromatography (hexane:ethyl acetate gradients) or recrystallization (ethanol) to achieve >95% purity .
- Critical parameters: pH control during imidazole ring closure and inert atmosphere (N₂/Ar) to prevent oxidation of sulfanyl groups .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR : ¹H NMR in DMSO-d₆ detects aromatic protons (δ 7.2–8.6 ppm), tert-butyl singlet (δ 1.2–1.4 ppm), and sulfanyl-linked CH₂ (δ 3.8–4.2 ppm). ¹³C NMR confirms carbonyl (δ ~165 ppm) and triazole carbons (δ ~140–150 ppm) .
- IR : Peaks at 1670–1685 cm⁻¹ (C=O stretch) and 3260 cm⁻¹ (N-H stretch) validate amide bonds .
- HRMS : Exact mass matching (e.g., [M+H]⁺ calculated vs. observed) ensures molecular formula accuracy .
Q. What preliminary assays are recommended to evaluate its bioactivity?
- Methodological Answer :
- In vitro enzyme inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase/GTPase activity assays) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Solubility : Use shake-flask method in PBS (pH 7.4) or DMSO for dose-response studies .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., tert-butyl vs. fluorophenyl) influence target binding affinity?
- Methodological Answer :
- Comparative SAR : Synthesize analogs with varied substituents (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) and assess via:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, kₐ) to purified targets (e.g., EGFR kinase) .
- Molecular Dynamics (MD) : Simulate π-π stacking (imidazole-triazole) and hydrophobic interactions (tert-butyl) with proteins like Bcl-2 .
- Data from fluorophenyl analogs show 2–3× higher affinity due to electronegative substituents enhancing polar interactions .
Q. What strategies resolve contradictions in bioactivity data across in vitro and in vivo models?
- Methodological Answer :
- Metabolic Stability Testing : Incubate with liver microsomes (human/rat) to identify rapid clearance (e.g., CYP3A4-mediated oxidation) .
- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and bioavailability (F%) via LC-MS/MS after oral/intravenous dosing in rodents .
- Toxicogenomics : RNA-seq of treated tissues to detect off-target pathways (e.g., NF-κB activation) .
Q. How can computational methods predict regioselectivity in derivative synthesis?
- Methodological Answer :
- DFT Calculations : Optimize transition states (e.g., B3LYP/6-31G*) to predict sulfanyl group orientation during nucleophilic substitution .
- Docking Studies : Use AutoDock Vina to prioritize derivatives with favorable binding to ATP pockets (e.g., CDK2) .
- QSAR Models : Correlate Hammett σ values of substituents with IC₅₀ data to guide synthetic prioritization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
